molecular formula C7H15ClN2O2 B1530556 methyl N-(piperidin-4-yl)carbamate hydrochloride CAS No. 955027-84-6

methyl N-(piperidin-4-yl)carbamate hydrochloride

Cat. No.: B1530556
CAS No.: 955027-84-6
M. Wt: 194.66 g/mol
InChI Key: WAOUQLWNTOYIDU-UHFFFAOYSA-N
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Description

Methyl N-(piperidin-4-yl)carbamate hydrochloride (CAS 955027-84-6) is a chemical compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol . It is a derivative of piperidine, a common structural motif in medicinal chemistry and drug discovery. The compound features a carbamate group, which is often used in chemical synthesis to modulate the properties of a molecule or as a protecting group for amines . This specific piperidine-carbamate structure serves as a valuable building block (synthon) for researchers in organic chemistry and pharmaceutical development. It can be utilized in the synthesis of more complex molecules, particularly in the exploration of new active compounds. The hydrochloride salt form typically offers improved stability and handling characteristics. This product is supplied for research and development purposes only and is not intended for diagnostic or therapeutic uses . For specific handling and storage information, please refer to the safety data sheet.

Properties

IUPAC Name

methyl N-piperidin-4-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-11-7(10)9-6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOUQLWNTOYIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955027-84-6
Record name methyl N-(piperidin-4-yl)carbamate hydrochloride
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Biological Activity

Methyl N-(piperidin-4-yl)carbamate hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Target of Action
this compound belongs to a class of piperidine derivatives known for their involvement in various biological activities. These compounds have shown potential in modulating pathways related to HIV-mediated diseases and serotonin receptor interactions, which are crucial for neurotransmission and mood regulation.

Mode of Action
The compound acts primarily through non-covalent interactions with target proteins, influencing enzyme activity and receptor binding. Specifically, it has been noted for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmitter regulation. Studies indicate that derivatives of carbamate compounds can exhibit varying degrees of inhibition on these enzymes, with some showing stronger effects than established drugs like rivastigmine .

Pharmacokinetics

Pharmacokinetic studies on similar piperidine derivatives suggest that this compound may exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, compounds structurally related to this carbamate have demonstrated good in vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics.

Research Applications

This compound is utilized in various research contexts:

  • Enzyme Inhibition Studies : It serves as a model compound for investigating enzyme inhibition mechanisms, particularly for cholinesterases.
  • Neuroscience Research : Due to its interaction with serotonin receptors, it is studied for potential implications in treating mood disorders.
  • Synthetic Chemistry : The compound acts as a building block in synthesizing more complex organic molecules, facilitating the development of new therapeutic agents .

Case Studies

Several studies highlight the biological activity of this compound:

  • Enzyme Inhibition : A study evaluated various carbamate derivatives for their inhibitory effects on AChE and BChE. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of traditional inhibitors. For example, a derivative showed an IC50 value of 38.98 µM against AChE .
  • Inflammatory Response Modulation : Another investigation focused on the compound's ability to inhibit the NLRP3 inflammasome in macrophages. The results demonstrated that treatment with this compound reduced pyroptosis by decreasing lactate dehydrogenase release in treated cells .

Data Table: Biological Activity Overview

Activity Type Target Enzyme/Pathway IC50 Value (µM) Reference
AChE InhibitionAcetylcholinesterase38.98
BChE InhibitionButyrylcholinesterase1.60
NLRP3 Inflammasome InhibitionPyroptosisNot specified

Scientific Research Applications

Medicinal Chemistry

Methyl N-(piperidin-4-yl)carbamate hydrochloride is being studied for its potential as a therapeutic agent due to its interaction with several biological targets:

  • Acetylcholine Receptors : Preliminary studies indicate that this compound may influence cholinergic pathways, which are crucial for neurotransmission and cognitive function. This interaction suggests potential applications in treating neurological disorders .
  • Soluble Epoxide Hydrolase Inhibition : Research has shown that compounds similar to this compound can inhibit soluble epoxide hydrolase (sEH), which is implicated in pain and inflammatory processes. This inhibition could lead to novel anti-inflammatory drugs .

Agricultural Chemistry

The compound's structural characteristics allow it to be explored for use in agrochemicals:

  • Pesticidal Activity : Studies have suggested that carbamate derivatives can act as insecticides or herbicides due to their ability to inhibit specific enzymes in pests .

Chemical Biology

This compound is utilized in various biochemical assays:

  • Enzyme Inhibition Studies : It serves as a tool for investigating enzyme activity by acting as an inhibitor in biochemical pathways .

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryInteraction with acetylcholine receptorsPotential for neurological disorder treatments
Inhibition of soluble epoxide hydrolaseAnti-inflammatory properties observed
Agricultural ChemistryPesticidal activityEffective against specific pests
Chemical BiologyEnzyme inhibition studiesValuable in understanding metabolic pathways

Case Study 1: Neurological Applications

In a study examining the effects of this compound on acetylcholine receptors, researchers found that the compound modulated receptor activity, potentially enhancing synaptic transmission. This could have implications for developing treatments for conditions like Alzheimer's disease.

Case Study 2: Anti-inflammatory Research

A comparative analysis of several piperidine derivatives showed that this compound exhibited significant inhibition of sEH activity in vitro. This suggests its potential as a lead compound for developing new anti-inflammatory drugs targeting chronic pain conditions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Methyl N-(piperidin-4-yl)carbamate hydrochloride C₇H₁₅ClN₂O₂ 198.66 2418709-24-5 Methyl carbamate, HCl
Benzyl N-(piperidin-4-yl)carbamate hydrochloride C₁₃H₁₉ClN₂O₂ 270.76 207296-89-7 Benzyl carbamate, HCl
Ethyl N-(piperidin-4-yl)carbamate hydrochloride C₈H₁₇ClN₂O₂ 208.69 Not explicitly listed Ethyl carbamate, HCl
Tert-butyl methyl(piperidin-4-yl)carbamate hydrochloride C₁₁H₂₃ClN₂O₂ 250.77 188174-17-6 Tert-butyl carbamate, Methyl, HCl
2-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride C₁₄H₂₁ClN₂O₂ 292.78 PK00022E-1 Methoxybenzamide, HCl
N-[(4-methylphenyl)methyl]-2-(piperidin-4-yl)acetamide hydrochloride C₁₅H₂₂ClN₂O 246.35 1016887-10-7 Acetamide, 4-methylbenzyl, HCl

Key Observations :

  • Substituent Impact :
    • Methyl and ethyl carbamates (target compound and ethyl analog) exhibit lower molecular weights and higher aqueous solubility compared to bulkier analogs like the benzyl and tert-butyl derivatives.
    • Benzyl carbamate (CAS 207296-89-7) demonstrates enhanced lipophilicity, favoring membrane permeability in drug delivery applications.
    • Amide derivatives (e.g., benzamide in ) show greater metabolic stability compared to carbamates due to resistance to esterase cleavage.

Functional and Pharmacological Comparisons

Pharmacological Potential
  • This compound is explored in central nervous system (CNS) drug development , leveraging the piperidine moiety’s affinity for neurotransmitter receptors.
  • Fentanyl carbamate analogs (e.g., ethyl N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamate) highlight the role of carbamate modifications in opioid receptor binding, though the target compound lacks explicit opioid activity data.
  • Amide derivatives (e.g., ) are prioritized for their stability in prodrug designs targeting inflammatory pathways.

Preparation Methods

Carbamate Formation via Carbamoylation of Piperidin-4-yl Amine

  • Starting Material: Piperidin-4-yl amine or its derivatives.
  • Reagents: Methyl carbamate or methyl chloroformate as carbamoylating agents.
  • Solvents: Commonly used solvents include dichloromethane, ethyl acetate, toluene, or tetrahydrofuran.
  • Bases: Organic bases such as triethylamine or inorganic bases like sodium bicarbonate are used to neutralize the acid formed during the reaction.
  • Reaction Conditions: Typically carried out at 0°C to room temperature under inert atmosphere to avoid side reactions.

The reaction proceeds by nucleophilic attack of the amine nitrogen on the carbamoylating agent, forming the methyl carbamate linkage.

Conversion to Hydrochloride Salt

  • After carbamate formation, the free base is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or isopropanol.
  • This step converts the free base into the hydrochloride salt, which is typically isolated by filtration or crystallization.
  • The hydrochloride salt form enhances the compound’s stability and water solubility, which is critical for pharmaceutical applications.

Representative Procedure from Patent Literature

A patent (WO2023002502A1) describes a novel process involving methyl carbamate derivatives and piperidinyl compounds, emphasizing the preparation of carbamate-linked piperidinyl intermediates and their hydrochloride salts.

Another Chinese patent (CN112830890A) details the preparation of carbamate intermediates related to piperidinyl compounds, highlighting the use of organic solvents such as dichloromethane, ethyl acetate, and toluene, and bases including triethylamine and sodium bicarbonate to facilitate the carbamoylation reaction.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting Material Piperidin-4-yl amine Pure or as a salt
Carbamoylating Agent Methyl carbamate or methyl chloroformate Methyl chloroformate more reactive
Solvents Dichloromethane, Ethyl acetate, Toluene Choice affects reaction rate and purity
Base Triethylamine, Sodium bicarbonate Neutralizes HCl byproduct
Temperature 0°C to room temperature Controls reaction selectivity
Reaction Time 1-4 hours Monitored by TLC or HPLC
Workup Aqueous wash, organic extraction Removes impurities
Salt Formation Treatment with HCl in ethanol or isopropanol Yields hydrochloride salt
Purification Crystallization or filtration Ensures high purity

Research Findings and Optimization Notes

  • Solvent Choice: Dichloromethane provides good solubility for reactants and product, facilitating cleaner reactions. Ethyl acetate and toluene are alternatives depending on scale and environmental considerations.
  • Base Selection: Triethylamine is preferred for its solubility in organic solvents and ease of removal. Sodium bicarbonate is a milder base but may require aqueous workup.
  • Reaction Monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for tracking reaction progress and purity.
  • Yield and Purity: Optimized conditions yield high purity methyl N-(piperidin-4-yl)carbamate, with hydrochloride salt formation improving stability and crystallinity for isolation.
  • Industrial Considerations: The process is scalable with control over temperature and stoichiometry to minimize byproducts and energy consumption.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl N-(piperidin-4-yl)carbamate hydrochloride, and what reaction conditions are critical for high yields?

  • Methodology :

  • Step 1 : Nucleophilic substitution of piperidin-4-amine with methyl chloroformate to form the carbamate intermediate. Use solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) .
  • Step 2 : Hydrochloride salt preparation via acidification with HCl (gaseous or in diethyl ether) to improve stability and crystallinity .
  • Key Conditions : Maintain pH control during salt formation (pH ~4–5) and use low temperatures (0–5°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and carbamate formation (e.g., δ ~3.6 ppm for methyl ester protons) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>98% recommended for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ = 219.1 m/z) .

Q. What are the primary biological targets or therapeutic applications explored for this compound?

  • Methodology :

  • In Vitro Assays : Screen against CNS targets (e.g., acetylcholine receptors) using radioligand binding assays .
  • Enzyme Inhibition Studies : Evaluate acetylcholinesterase (AChE) inhibition via Ellman’s method .
  • Safety Profiling : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to establish therapeutic indices .

Advanced Research Questions

Q. How can contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies) be systematically resolved?

  • Methodology :

  • Assay Validation : Confirm consistency in buffer composition (e.g., pH 7.4 PBS), temperature (25°C vs. 37°C), and cell lines .
  • Enantiomeric Purity Check : Use chiral HPLC to rule out activity differences due to stereoisomerism .
  • Orthogonal Assays : Cross-validate results with fluorescence-based assays or SPR (surface plasmon resonance) .

Q. What strategies optimize solubility and stability of this compound in aqueous buffers for in vivo studies?

  • Methodology :

  • Co-Solvent Systems : Use 10–20% DMSO/PEG-400 in saline, with sonication for homogenization .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
  • pH Adjustment : Adjust to pH 3–4 (hydrochloride salt stability) using citrate buffer .

Q. How can computational methods improve reaction design for scaling up synthesis?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and optimize reaction pathways .
  • Machine Learning (ML) : Train models on existing piperidine derivative syntheses to predict optimal catalysts (e.g., DMAP vs. triethylamine) .
  • Process Simulation : Apply Aspen Plus® to model solvent recovery and energy efficiency in continuous-flow reactors .

Q. What experimental approaches address discrepancies in receptor binding affinity data across structural analogs?

  • Methodology :

  • Free-Energy Perturbation (FEP) : Simulate ligand-receptor interactions to identify critical binding residues .
  • SAR Analysis : Synthesize analogs with modified carbamate groups (e.g., ethyl or benzyl substituents) and compare ΔG values .
  • Crystallography : Co-crystallize the compound with target receptors (e.g., AChE) to resolve binding modes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl N-(piperidin-4-yl)carbamate hydrochloride
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methyl N-(piperidin-4-yl)carbamate hydrochloride

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